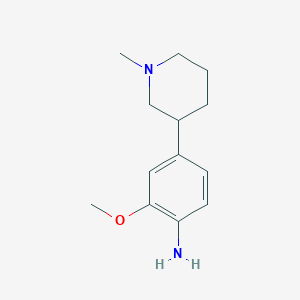
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is a chemical compound with the molecular formula C13H20N2O. This compound features a methoxy group and a piperidine ring, making it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Uniqueness
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is unique due to its specific structural features, such as the methoxy group and the position of the piperidine ring. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
1116228-62-6 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-methoxy-4-(1-methylpiperidin-3-yl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-15-7-3-4-11(9-15)10-5-6-12(14)13(8-10)16-2/h5-6,8,11H,3-4,7,9,14H2,1-2H3 |
Clé InChI |
ZFSUHCWWEUIUHP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)C2=CC(=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


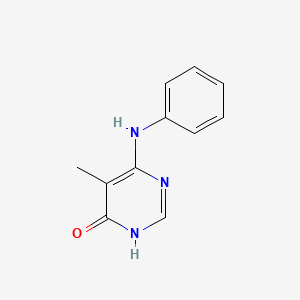
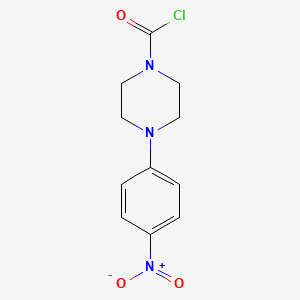
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
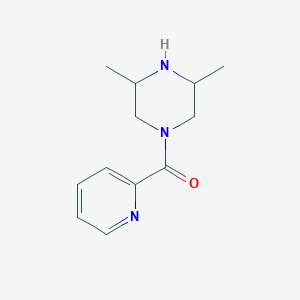
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
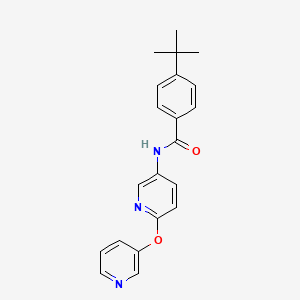
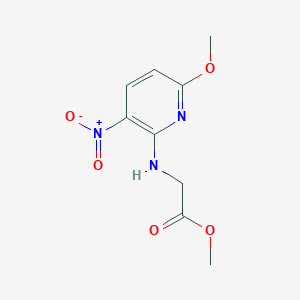

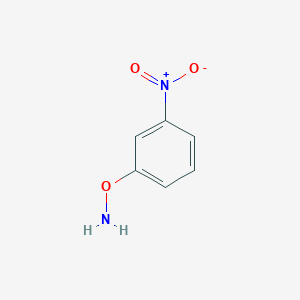
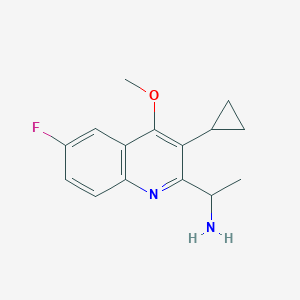
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
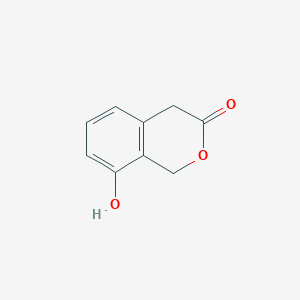
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)

